molecular formula C7H7Cl3NO4P B164932 Fospirate CAS No. 5598-52-7

Fospirate

Cat. No.: B164932
CAS No.: 5598-52-7
M. Wt: 306.5 g/mol
InChI Key: XCBOKUAJQWDYNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fospirate is synthesized through the reaction of 3,5,6-trichloropyridin-2-ol with dimethyl phosphorochloridate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fospirate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3,5,6-trichloropyridin-2-ol and dimethyl phosphate.

    Oxidation: Various oxidation products depending on the specific oxidizing agent.

    Substitution: Substituted pyridinyl phosphates.

Scientific Research Applications

Fospirate has been studied for its applications in various fields:

    Chemistry: Used as a model compound to study the mechanisms of organophosphate reactions.

    Biology: Investigated for its effects on acetylcholinesterase and potential use as a biochemical tool.

    Medicine: Explored for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.

    Industry: Utilized as an insecticide in agricultural practices.

Mechanism of Action

Fospirate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the insect. The molecular target of this compound is the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fospirate

This compound is unique due to its specific chemical structure, which allows it to form a stable covalent bond with acetylcholinesterase. This stability makes it a potent inhibitor and effective insecticide. Additionally, its relatively low toxicity to mammals compared to other organophosphates makes it a safer option for use in certain applications .

Properties

IUPAC Name

dimethyl (3,5,6-trichloropyridin-2-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3NO4P/c1-13-16(12,14-2)15-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBOKUAJQWDYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037512
Record name Fospirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5598-52-7
Record name Fospirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5598-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fospirate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fospirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHORIC ACID, DIMETHYL 3,5,6-TRICHLORO-2-PYRIDYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSPIRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DRC4KN503
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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